2-(Allyloxy)-3-methylbenzoic acid
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Overview
Description
2-(Allyloxy)-3-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It features an allyloxy group attached to the second carbon and a methyl group attached to the third carbon of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the allylation of 3-methylbenzoic acid. This process typically includes the following steps:
Formation of Allyl Ether: The hydroxyl group of 3-methylbenzoic acid is first converted to an allyl ether using allyl bromide in the presence of a base such as potassium carbonate.
Hydrolysis: The resulting allyl ether is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxy)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(Allyloxy)-3-methylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
2-(Allyloxy)benzoic acid: Similar structure but lacks the methyl group at the third carbon.
3-Methylbenzoic acid: Lacks the allyloxy group.
2-(Methoxy)-3-methylbenzoic acid: Contains a methoxy group instead of an allyloxy group.
Uniqueness: 2-(Allyloxy)-3-methylbenzoic acid is unique due to the presence of both the allyloxy and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-2-prop-2-enoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYEXJJVOZBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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